2-(benzylsulfanyl)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one
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Overview
Description
2-(benzylsulfanyl)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one is a complex organic compound that features a combination of benzylsulfanyl, trifluoromethyl, pyridinyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the benzylsulfanyl group: This can be achieved by reacting benzyl chloride with sodium sulfide in an appropriate solvent.
Introduction of the piperidinyl group: This step might involve the reaction of piperidine with an appropriate electrophile.
Attachment of the pyridinyl group: This can be done through a nucleophilic substitution reaction using a pyridine derivative.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The trifluoromethyl and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group might yield benzyl sulfoxide or benzyl sulfone.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique chemical and biological properties. This could make it a valuable compound for various applications, as mentioned above.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2S/c21-20(22,23)16-6-7-18(24-12-16)27-17-8-10-25(11-9-17)19(26)14-28-13-15-4-2-1-3-5-15/h1-7,12,17H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKPJQGVTYHKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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